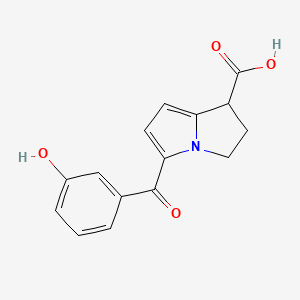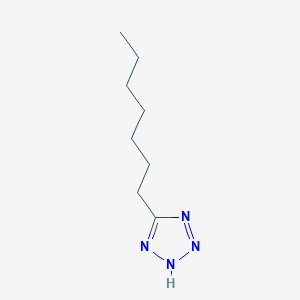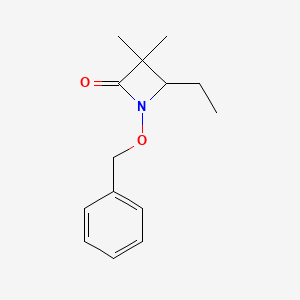
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzyloxy group, an ethyl group, and two methyl groups attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the azetidinone ring.
Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The azetidinone ring can be reduced to form an azetidine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium iodide (NaI).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinone derivatives.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one depends on its specific application. For example, in medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the azetidinone ring can form hydrogen bonds with active site residues.
Comparación Con Compuestos Similares
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(Benzyloxy)-3,3-dimethylazetidin-2-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(Benzyloxy)-4-methyl-3,3-dimethylazetidin-2-one: Contains a methyl group instead of an ethyl group, which can influence its chemical properties.
1-(Benzyloxy)-4-ethylazetidin-2-one: Lacks the two methyl groups, which can alter its steric and electronic characteristics.
The presence of the ethyl and methyl groups in this compound makes it unique in terms of its steric hindrance and electronic effects, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
91078-06-7 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-ethyl-3,3-dimethyl-1-phenylmethoxyazetidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-4-12-14(2,3)13(16)15(12)17-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
Clave InChI |
IMWQURZWWOKVPC-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(=O)N1OCC2=CC=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


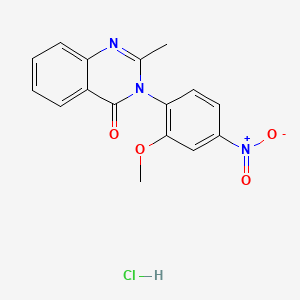
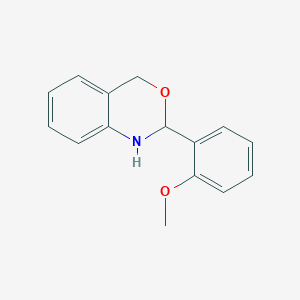
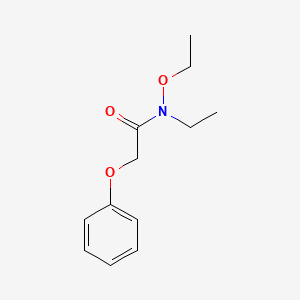
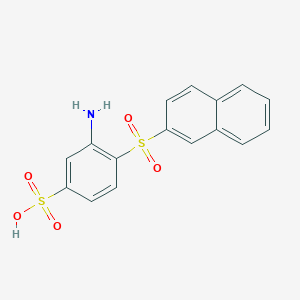
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
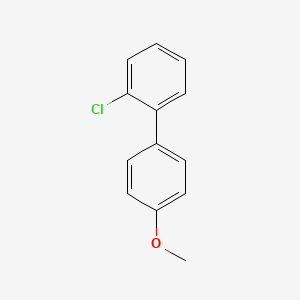
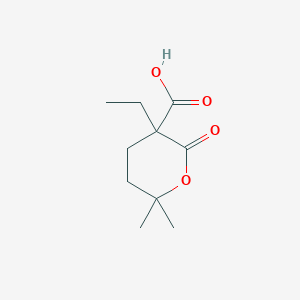
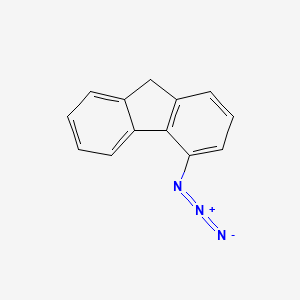

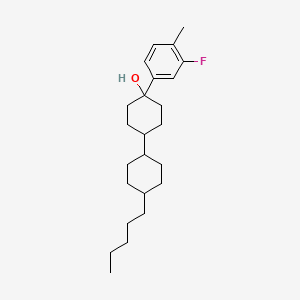
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
